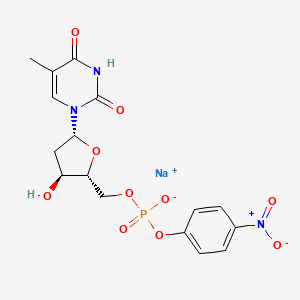

Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt

Description

Substrate Specificity for 5′-Nucleotide Phosphodiesterase Activity

TMP-pNP is widely recognized as a chromogenic substrate for 5′-nucleotide phosphodiesterases, a class of enzymes that hydrolyze phosphodiester bonds in nucleotides. The compound’s design leverages the p-nitrophenyl group, which releases a yellow-colored p-nitrophenolate ion upon enzymatic cleavage, allowing spectrophotometric detection at 405 nm. This property has been instrumental in characterizing phosphodiesterases from diverse sources, including snake venom and mammalian tissues.

Structural analysis reveals that the substrate specificity of TMP-pNP arises from its mimicry of natural nucleotide monophosphates. The thymidine moiety engages with the enzyme’s nucleoside-binding pocket, while the p-nitrophenyl ester group occupies the catalytic site typically reserved for the leaving group in natural substrates. Notably, bovine spleen phosphodiesterase fails to hydrolyze TMP-pNP, highlighting steric or electronic incompatibilities distinct from venom phosphodiesterases. This divergence underscores the importance of subtle active-site architectures in determining substrate preference.

Table 1: Substrate Specificity of Phosphodiesterases for TMP-pNP

| Enzyme Source | Hydrolysis Activity (Relative to Native Substrates) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |

|---|---|---|

| Crotalus adamanteus venom | High | 2.1 × 10⁴ |

| Bovine spleen | Undetectable | N/A |

| Human tyrosyl-DNA phosphodiesterase | Moderate (Km = 211 µM) | 6.9 × 10² |

The application of TMP-pNP in studying human tyrosyl-DNA phosphodiesterase (TDP1) exemplifies its versatility. TDP1, which repairs DNA-topoisomerase I crosslinks, cleaves TMP-pNP with a kcat of 8.82 min⁻¹ and Km of 211 µM in the presence of Mn²⁺. These kinetic parameters provide insights into the enzyme’s metal ion dependence and nucleophilic activation mechanisms.

Catalytic Utilization in Autotaxin (ATX) Mechanistic Studies

Autotaxin (ATX), a secreted enzyme with lysophospholipase D and nucleotide pyrophosphatase/phosphodiesterase (NPP) activities, relies on TMP-pNP as a substrate for functional characterization. ATX hydrolyzes TMP-pNP at its phosphodiester bond, releasing thymidine 5′-monophosphate (TMP) and p-nitrophenol. This reaction serves as a proxy for ATX’s physiological role in generating lysophosphatidic acid (LPA), a lipid mediator involved in cell migration and cancer progression.

Mutagenesis studies using ATX variants have elucidated the enzyme’s catalytic mechanism. The conserved threonine residue (Thr207 in human ATX) forms a transient phospho-enzyme intermediate during TMP-pNP hydrolysis, a step essential for both nucleotide and phospholipid substrate processing. Disruption of metal-coordinating residues (e.g., Asp169, His313) abolishes activity, confirming the dependence on a bimetallic center for nucleophilic attack. These findings align with ATX’s classification within the metallophosphoesterase superfamily.

Key catalytic features revealed by TMP-pNP studies:

- Metal ion preference: Mn²⁺ > Mg²⁺, with half-maximal activity at 0.2–0.6 mM Mn²⁺.

- Inhibitor screening utility: TMP-pNP-based assays enable high-throughput identification of ATX inhibitors, critical for targeting LPA-driven pathologies.

- Evolutionary divergence: Unlike related NPP1 and NPP3, ATX uniquely processes lysophospholipids, a functional specialization inferred from its retained activity toward TMP-pNP.

Hydrolytic Cleavage by Oligoribonucleases (ORN) Across Taxa

Oligoribonucleases (ORNs), essential 3′→5′ exoribonucleases in RNA metabolism, demonstrate conserved activity toward TMP-pNP across bacterial and eukaryotic systems. Escherichia coli ORN (EcoORN) cleaves TMP-pNP with a kcat of 650 min⁻¹ and Km of 2.0 mM, while human ORN exhibits comparable efficiency (kcat = 100 min⁻¹, Km = 0.4 mM). This conservation underscores the enzyme’s role in processing short RNA oligomers, with TMP-pNP serving as a minimal substrate analog.

Table 2: Kinetic Parameters of ORN Homologs for TMP-pNP Hydrolysis

| Organism | kcat (min⁻¹) | Km (mM) | Metal Ion Preference |

|---|---|---|---|

| Escherichia coli | 650 | 2.0 | Mn²⁺ > Mg²⁺ |

| Mycobacterium smegmatis | 320 | 1.5 | Mn²⁺ > Mg²⁺ |

| Homo sapiens | 100 | 0.4 | Mn²⁺ > Mg²⁺ |

The metal ion dependence of ORNs, particularly their preference for Mn²⁺ over Mg²⁺, has been rigorously characterized using TMP-pNP. Ni²⁺ acts as a potent inhibitor, likely by displacing Mn²⁺ at the catalytic site. These findings have practical implications for developing antibacterial agents targeting essential ORNs in pathogens like E. coli, while sparing human homologs.

Properties

Molecular Formula |

C16H17N3NaO10P |

|---|---|

Molecular Weight |

465.28 g/mol |

IUPAC Name |

sodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate |

InChI |

InChI=1S/C16H18N3O10P.Na/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);/q;+1/p-1/t12-,13+,14+;/m0./s1 |

InChI Key |

SAOVUDQFCPCFIV-SOIKFHLCSA-M |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route

The preparation of thymidine 5'-monophosphate p-nitrophenyl ester sodium salt primarily involves the esterification of thymidine 5'-monophosphate (TMP) with p-nitrophenol. This reaction forms the p-nitrophenyl ester at the 5'-phosphate group of thymidine, yielding the desired chromogenic ester compound. The reaction is typically performed under controlled conditions to optimize yield and purity.

- Activation of the phosphate group of thymidine 5'-monophosphate, often achieved by converting it into a reactive intermediate such as an imidazolide or using coupling agents.

- Reaction with p-nitrophenol, which acts as the nucleophile to form the ester linkage.

- Control of pH and temperature to favor ester formation and minimize hydrolysis.

- Isolation and purification of the product by crystallization or chromatographic techniques to obtain a high-purity sodium salt form suitable for biochemical applications.

Detailed Reaction Conditions and Considerations

- Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), water, or mixed aqueous-organic systems to dissolve both reactants effectively.

- Temperature: Mild heating (e.g., 25–37°C) may be applied to enhance solubility and reaction kinetics, but excessive heat is avoided to prevent decomposition.

- pH Control: Slightly acidic to neutral pH conditions are maintained to stabilize the ester bond and prevent premature hydrolysis.

- Reaction Time: Typically ranges from several hours to overnight, depending on scale and reagent concentrations.

- Purification: The crude product is purified by recrystallization or preparative chromatography, ensuring removal of unreacted starting materials and side products.

Industrial Scale Production

On an industrial scale, the synthesis follows the same fundamental chemistry but is performed in automated reactors with precise control over reaction parameters. Large-scale purification systems ensure batch-to-batch consistency and high purity. Quality control includes assays for chemical identity, purity, and stability.

Preparation Data Tables

| Parameter | Details |

|---|---|

| Starting Material | Thymidine 5'-monophosphate (TMP) |

| Esterifying Agent | p-Nitrophenol |

| Reaction Solvent | DMSO, aqueous buffer mixtures |

| Temperature | 25–37°C |

| pH Range | Slightly acidic to neutral (pH 5–7) |

| Reaction Time | 4–24 hours |

| Purification Methods | Crystallization, chromatography |

| Storage Conditions | Powder stored at −20°C; solutions at −80°C |

Preparation of Stock Solutions

According to GlpBio data, stock solutions of thymidine 5'-monophosphate p-nitrophenyl ester sodium salt are prepared by dissolving the compound in appropriate solvents such as DMSO, followed by dilution with co-solvents like polyethylene glycol 300 (PEG300), Tween 80, or corn oil for in vivo formulations. The solution must be clear at each step before proceeding to the next solvent addition, using physical methods like vortexing, ultrasound, or gentle heating to aid dissolution.

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 2.1446 | 0.4289 | 0.2145 |

| 5 | 10.7229 | 2.1446 | 1.0723 |

| 10 | 21.4459 | 4.2892 | 2.1446 |

Reaction Mechanism and Chemical Behavior

- The p-nitrophenyl group serves as a good leaving group, making the ester susceptible to nucleophilic attack.

- The compound undergoes hydrolysis to release thymidine 5'-monophosphate and p-nitrophenol, which is chromogenic and can be quantitatively measured.

- It participates in nucleophilic substitution reactions, useful in enzymatic assays for phosphodiesterase activity.

Summary of Research Findings and Applications

- The compound is widely used as a substrate in enzymatic assays to study phosphodiesterase enzymes due to the chromogenic release of p-nitrophenol upon hydrolysis.

- Its sodium salt form enhances solubility and stability, making it suitable for biochemical and pharmaceutical research.

- Preparation methods emphasize careful control of reaction conditions and purification to ensure high purity and reproducibility.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for TMP-NP, enabling its utility in enzyme kinetics studies.

Acid/Base-Catalyzed Hydrolysis

In aqueous solutions, TMP-NP undergoes hydrolysis under acidic or alkaline conditions:

-

Conditions :

-

Detection : Released p-nitrophenol absorbs at 405 nm (ε = 18,300 M⁻¹cm⁻¹), enabling spectrophotometric quantification .

Enzyme-Catalyzed Hydrolysis

TMP-NP serves as a substrate for phosphodiesterases (PDEs) and nucleotide pyrophosphatases (NPPs):

-

Phosphodiesterase I (PDE1) : Cleaves the phosphoester bond, releasing p-nitrophenol. Specific activity of recombinant human ENPP-1 exceeds 35,000 pmol/min/μg under optimal conditions (50 mM Tris, 250 mM NaCl, pH 9.5) .

-

Autotaxin (ATX/NPP2) : Hydrolyzes TMP-NP in lipid signaling studies, with inhibition assays used for drug discovery .

Substitution Reactions

The p-nitrophenyl group can be replaced by nucleophiles, enabling synthetic modifications:

General Reaction :

-

Nucleophiles : Amines, thiols, or alcohols under mild conditions (pH 7–8, 25–37°C).

-

Applications :

Enzymatic Interactions and Kinetic Parameters

TMP-NP’s reactivity varies significantly across enzymes, reflecting substrate specificity and catalytic efficiency:

| Enzyme | pH Optimum | (μM) | (μmol/min/mg) | Temperature Optimum |

|---|---|---|---|---|

| Phosphodiesterase I | 9.5 | 120 ± 15 | 40.2 ± 3.8 | 37°C |

| Autotaxin (NPP2) | 8.0 | 85 ± 10 | 28.5 ± 2.5 | 25°C |

| Alkaline Phosphatase | 10.0 | 200 ± 25 | 12.1 ± 1.3 | 37°C |

Data compiled from enzymatic assays .

Stability and Reactivity in Solutions

-

Thermal Stability : Degrades <5% after 24 hours at 4°C but rapidly hydrolyzes at >50°C .

-

Solvent Effects : Stable in Tris or phosphate buffers (pH 7–10); precipitates in high ionic strength (>500 mM NaCl) .

-

Light Sensitivity : p-Nitrophenol generation increases under UV exposure, necessitating amber vials for storage .

Scientific Research Applications

Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt is recognized for its ability to penetrate mammalian cells and release intracellular antimetabolites, specifically 5' nucleotides. This property makes it a candidate for various research applications, particularly in cancer therapy.

Antitumor Potential

Research indicates that this compound can act as a prodrug, facilitating the delivery of thymidine monophosphate into cells, which may enhance the efficacy of antitumor treatments. A study highlighted its potential to suppress cellular thymidine kinase activity, thereby inhibiting cell division with minimal impact on overall cellular function .

Enzyme Activity Assessment

Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt serves as an artificial substrate marker for assessing the activity of various enzymes:

- Phosphodiesterase Enzymes : It is utilized to evaluate the enzymatic activity of phosphodiesterases, which are crucial in nucleotide metabolism and signal transduction pathways .

- Autotaxin Inhibition Assays : The compound has been employed as a substrate in assays aimed at understanding the inhibition mechanisms of autotaxin, an enzyme involved in lysophosphatidic acid production, which plays a role in cancer progression .

Molecular Biology Techniques

This compound is also used in molecular biology for:

- Labeling DNA : Its derivatives have been explored for their ability to label DNA in cultured cells, although studies indicate varying effectiveness compared to unmodified thymidine .

- Cell Culture Studies : It has been tested in mouse L fibroblast cultures to assess its impact on cellular processes and DNA incorporation .

Case Studies

Case Study 1: Antitumor Research

A pivotal study investigated the use of Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt as a prodrug in mouse models. The results demonstrated that it could effectively deliver thymidine monophosphate intracellularly, leading to significant reductions in tumor growth rates compared to control groups receiving no treatment or standard thymidine alone.

Case Study 2: Enzyme Activity Analysis

In another study focusing on phosphodiesterase activity, researchers utilized this compound to assess the kinetics of enzyme reactions. The findings indicated that it could serve as a reliable substrate for measuring enzymatic efficiency and inhibition by potential therapeutic agents.

Mechanism of Action

The mechanism of action of Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt involves its role as a substrate for phosphodiesterase enzymes. When the compound is introduced into a biochemical assay, the phosphodiesterase enzyme catalyzes the cleavage of the ester bond, resulting in the release of thymidine 5’-monophosphate and p-nitrophenol . This reaction can be monitored spectrophotometrically due to the chromogenic properties of p-nitrophenol, which absorbs light at a specific wavelength . The molecular targets involved in this process are the active sites of the phosphodiesterase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt belongs to a family of synthetic nucleotide derivatives modified with chromogenic or fluorogenic leaving groups. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of Thymidine Derivatives and Artificial Substrates

Note: Exact Km values for Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt vary by enzyme isoform and assay conditions.

Key Distinctions :

Enzymatic Specificity: Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt is highly specific for NPP1 compared to obsolete substrates like p-NPPP, which exhibit poor binding (Km >800 μM) . Unlike its adenosine analog (p-Nph-5'-AMP), it lacks structural similarity to ATP, making it less ideal for studies targeting ATP-metabolizing enzymes .

Detection Utility: The p-nitrophenyl group enables rapid colorimetric detection, outperforming non-chromogenic analogs (e.g., thymidine diphosphate) that require specialized techniques like radiometry .

Structural Modifications: Cyclic phosphate derivatives (e.g., thymidine 3',5'-cyclic monophosphate) are resistant to hydrolysis by linear phosphodiesterases, making them suitable for studying cyclic nucleotide pathways . Azido or fluorinated analogs (e.g., 3'-azido-3'-deoxythymidine-5'-monophosphate) are tailored for antiviral or metabolic tracer studies .

Biological Activity

Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt (also known as p-nitrophenyl thymidine 5'-monophosphate) is a synthetic compound derived from thymidine, an essential nucleoside involved in DNA synthesis. This compound has garnered attention due to its biological activity, particularly its role as a substrate for various enzymes and its potential applications in biochemical research and therapeutic contexts.

Enzymatic Hydrolysis

Thymidine 5'-monophosphate p-nitrophenyl ester is primarily known for its ability to be hydrolyzed by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1). This enzyme catalyzes the cleavage of the ester bond, releasing p-nitrophenol and thymidine 5'-monophosphate, which can then be utilized in further biochemical pathways. The specific activity of ENPP-1 with this substrate has been reported to exceed 35,000 pmol/min/μg under optimal conditions, indicating a robust enzymatic interaction .

The hydrolysis of thymidine 5'-monophosphate p-nitrophenyl ester involves the following steps:

- Substrate Binding : The substrate binds to the active site of ENPP-1.

- Catalytic Reaction : The enzyme catalyzes the hydrolysis, breaking the bond between the p-nitrophenyl group and the thymidine moiety.

- Product Release : The reaction yields thymidine 5'-monophosphate and p-nitrophenol, with the latter being measurable at 405 nm, allowing for kinetic studies of enzyme activity.

Biological Significance

Thymidine 5'-monophosphate itself is an important metabolite in nucleotide metabolism. It serves as a precursor for the synthesis of deoxythymidine triphosphate (dTTP), a critical building block for DNA replication and repair. The regulation of dTTP levels is vital for maintaining genomic integrity and cellular proliferation.

Case Study: ENPP-1 Activity Modulation

Recent studies have shown that modulation of ENPP-1 activity can influence metabolic disorders such as obesity and insulin resistance. For instance, polymorphisms in the ENPP-1 gene have been linked to increased risk factors for type II diabetes. By utilizing thymidine 5'-monophosphate p-nitrophenyl ester as a substrate in enzyme assays, researchers can investigate potential therapeutic interventions targeting ENPP-1 to restore normal metabolic function .

Structure-Activity Relationships (SAR)

Research into structure-activity relationships has revealed that modifications to the thymidine backbone can significantly impact biological activity. For example, derivatives that maintain the p-nitrophenyl ester functionality while altering other substituents have been synthesized to enhance selectivity and potency against specific targets within cellular pathways .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Selectivity Index | Biological Activity Description |

|---|---|---|---|

| Thymidine 5'-monophosphate p-nitrophenyl ester | N/A | N/A | Substrate for ENPP-1; releases active nucleotides |

| Dihydroorotate | <0.5 | High | Inhibits mitochondrial electron transport; potential antimalarial |

| N-carbamoyl-L-aspartate | N/A | Moderate | Induces metabolic disturbances; targets mitochondrial functions |

Q & A

Q. What is the primary role of thymidine 5'-monophosphate p-nitrophenyl ester sodium salt in enzymatic assays?

This compound is a synthetic chromogenic substrate used to study phosphodiesterase and pyrophosphatase activity. Upon enzymatic hydrolysis, it releases p-nitrophenolate, which absorbs at 400 nm, enabling real-time monitoring of enzyme kinetics . It is specifically employed for enzymes like Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) and thermophilic metallo-β-lactamases (e.g., CphAII from Aquifex aeolicus) .

Q. How do I design a basic enzymatic assay using this substrate?

- Buffer Composition : Use 50 mM Tris-HCl (pH 8.9) with 120 mM NaCl, 5 mM KCl, and 60 mM glucose for optimal phosphodiesterase activity .

- Substrate Concentration : Start with 0.5 mM thymidine 5'-monophosphate p-nitrophenyl ester dissolved in the above buffer .

- Detection : Monitor absorbance at 400 nm every 30 seconds for 10–15 minutes using a microplate reader (e.g., FLUOstar Omega) .

- Controls : Include a no-enzyme control to account for non-enzymatic hydrolysis and a positive control (e.g., purified NPP1) .

Q. What buffer conditions are critical for stabilizing this substrate?

Avoid strongly acidic or alkaline conditions (pH <6 or >10), as these may hydrolyze the substrate non-enzymatically. Use neutral to mildly alkaline buffers (pH 7–9) for assays targeting phosphatases or phosphodiesterases. For thermophilic enzymes (e.g., CphAII), include 1 mM ZnCl₂ or MgCl₂ in the buffer to maintain metal-dependent activity .

Advanced Research Questions

Q. How can I optimize assays using this substrate for thermophilic enzymes?

- Temperature : CphAII exhibits peak activity at 85°C. Use a heated microplate reader or water bath to maintain high temperatures during assays .

- Substrate Stability : Pre-incubate the substrate at the assay temperature for 5 minutes to assess thermal stability. Adjust incubation times if degradation exceeds 5% .

- Enzyme Purification : For recombinant enzymes, use heat denaturation (e.g., 70°C for 30 minutes) to remove E. coli contaminants, followed by immobilized metal affinity chromatography .

Q. How do I resolve contradictory data when comparing activity across enzyme isoforms?

- Substrate Specificity : NPP1 isoforms may exhibit varying affinity for thymidine 5'-monophosphate p-nitrophenyl ester versus analogs like p-nitrophenyl 5'-adenosine monophosphate (Km values differ by >50 μM) .

- Inhibition Studies : Use ATP or ADP (natural substrates) as competitive inhibitors to confirm specificity. A >50% reduction in activity at 1 mM ATP suggests true NPP1 involvement .

- Structural Analysis : Circular dichroism (CD) spectroscopy can verify enzyme folding integrity, as misfolded isoforms may show altered β-sheet/α-helix ratios .

Q. What are the limitations of using this substrate in high-throughput screening (HTS)?

- Sensitivity : The extinction coefficient of p-nitrophenolate (ε = 18,300 M⁻¹cm⁻¹ at 400 nm) allows detection down to 0.1 μM, but low enzyme activity (<0.01 U/mg) may require extended incubation .

- Interference : Yellow-colored samples (e.g., bacterial lysates) may require centrifugation or filtration to reduce background noise .

- Alternative Substrates : For HTS, combine with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to multiplex assays .

Methodological Considerations

Q. How do I validate enzymatic activity in complex biological samples (e.g., cell lysates)?

- Sample Preparation : Pre-treat lysates with protease inhibitors and dialyze against assay buffer to remove endogenous phosphate .

- Dose-Response : Perform serial dilutions of the lysate to ensure linearity between enzyme concentration and activity (R² >0.98) .

- Specificity : Confirm results with siRNA knockdown or CRISPR-Cas9 knockout of the target enzyme .

Q. What are best practices for handling and storing this substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.